molecular formula C11H19NO3 B1435869 Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1630855-19-4

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1435869
CAS No.: 1630855-19-4
M. Wt: 213.27 g/mol
InChI Key: ILVWYZYLTRYTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective and can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be efficiently carried out using flow microreactor systems. This method is more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both hydroxymethyl and tert-butyl ester groups. These features make it a versatile building block for various chemical syntheses and applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(7-13)6-8(11)12/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWYZYLTRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 3
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 4
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 5
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.